![molecular formula C10H12F6N4O2S2 B5052754 ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate](/img/structure/B5052754.png)
ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an ethylsulfanyl group, and a hexafluoropropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a halogenated thiadiazole derivative.
Attachment of the Hexafluoropropyl Group: The hexafluoropropyl group is incorporated through a reaction with hexafluoropropanol and a suitable activating agent, such as a carbodiimide.
Formation of the Carbamate: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of thiadiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hexafluoropropyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate: Similar in structure but lacks the hexafluoropropyl group.
N-(2-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)acetamide: Shares the thiadiazole and hexafluoropropyl groups but differs in the acetamide linkage.
Uniqueness
The presence of the hexafluoropropyl group in ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and material applications.
Properties
IUPAC Name |
ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F6N4O2S2/c1-3-22-6(21)18-8(9(11,12)13,10(14,15)16)17-5-19-20-7(24-5)23-4-2/h3-4H2,1-2H3,(H,17,19)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLSPUQBNAOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NN=C(S1)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.